(3-tert-butyl-1H-pyrazol-5-yl)methanamine
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Overview
Description
(3-tert-butyl-1H-pyrazol-5-yl)methanamine is a chemical compound with the molecular formula C8H15N3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms in adjacent positions
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to interact with a wide range of targets, including various enzymes and receptors, contributing to their diverse pharmacological activities .
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, often acting as inhibitors or activators .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a wide range of biochemical pathways due to their diverse target interactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (3-tert-butyl-1H-pyrazol-5-yl)methanamine . These factors could include pH, temperature, presence of other molecules, and more.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-tert-butyl-1H-pyrazol-5-yl)methanamine typically involves the condensation of 3-tert-butyl-1-methyl-1H-pyrazol-5-amine with an appropriate aldehyde, such as pyridinecarboxaldehyde, in methanol. The reaction is carried out at ambient temperature with magnesium sulfate as a drying agent . The product is then purified using techniques such as flash chromatography on silica gel .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
(3-tert-butyl-1H-pyrazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
(3-tert-butyl-1H-pyrazol-5-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the development of materials with specific properties, such as polymers and catalysts
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-tert-butylpyrazole: This compound shares a similar pyrazole core but differs in the substitution pattern.
3-tert-Butyl-1-o-tolyl-1H-pyrazol-5-amine: Another derivative with a different substitution pattern.
3,5-Di-tert-butyl-1H-pyrazole: A compound with two tert-butyl groups on the pyrazole ring.
Uniqueness
(3-tert-butyl-1H-pyrazol-5-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and interactions with molecular targets. This makes it a valuable compound for developing specialized materials and pharmaceuticals.
Properties
IUPAC Name |
(3-tert-butyl-1H-pyrazol-5-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-8(2,3)7-4-6(5-9)10-11-7/h4H,5,9H2,1-3H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXAEMPLVMJWAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NNC(=C1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601241667 |
Source
|
Record name | 5-(1,1-Dimethylethyl)-1H-pyrazole-3-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601241667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936940-66-8 |
Source
|
Record name | 5-(1,1-Dimethylethyl)-1H-pyrazole-3-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=936940-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(1,1-Dimethylethyl)-1H-pyrazole-3-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601241667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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